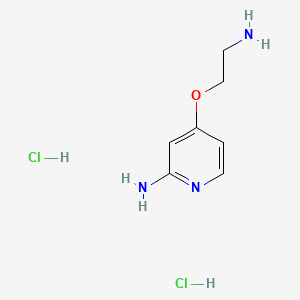
4-(2-Aminoethoxy)pyridin-2-aminedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Aminoethoxy)pyridin-2-aminedihydrochloride is an organic compound with the molecular formula C7H12N2O·2HCl. It is a derivative of pyridine, characterized by the presence of an aminoethoxy group at the 2-position of the pyridine ring. This compound is typically found as a white to off-white crystalline powder and is soluble in water.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethoxy)pyridin-2-aminedihydrochloride can be achieved through several methods. One common approach involves the reaction of 2-chloropyridine with 2-aminoethanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
For industrial-scale production, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Aminoethoxy)pyridin-2-aminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino and ethoxy groups can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
4-(2-Aminoethoxy)pyridin-2-aminedihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, coatings, and polymers due to its reactivity and functional groups.
Wirkmechanismus
The mechanism of action of 4-(2-Aminoethoxy)pyridin-2-aminedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethoxy group can form hydrogen bonds with active sites, altering the activity of the target molecule. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2-Aminoethyl)pyridine
- 2-(2-Aminoethoxy)ethanol
- 4-(2-Aminoethoxy)phenylamine
Uniqueness
4-(2-Aminoethoxy)pyridin-2-aminedihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where precise reactivity and functionality are required.
Eigenschaften
Molekularformel |
C7H13Cl2N3O |
|---|---|
Molekulargewicht |
226.10 g/mol |
IUPAC-Name |
4-(2-aminoethoxy)pyridin-2-amine;dihydrochloride |
InChI |
InChI=1S/C7H11N3O.2ClH/c8-2-4-11-6-1-3-10-7(9)5-6;;/h1,3,5H,2,4,8H2,(H2,9,10);2*1H |
InChI-Schlüssel |
KYLJGWHNCKMUCC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C=C1OCCN)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



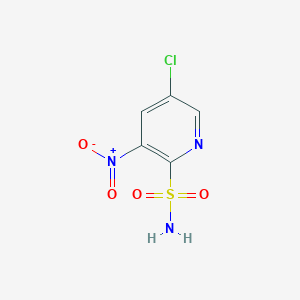
![(3-Methylbicyclo[1.1.1]pentan-1-yl)methanamine](/img/structure/B13534325.png)
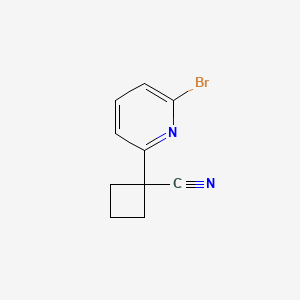
![2-[(3-Chlorophenoxy)methyl]-1,3-thiazole-4-carboxylicacid](/img/structure/B13534337.png)

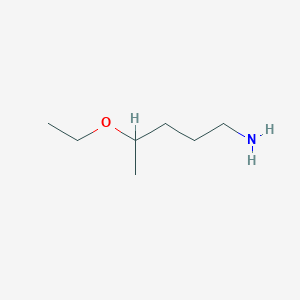


![3-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]propanamide](/img/structure/B13534358.png)
![[2-(aminomethyl)-1H-imidazol-5-yl]methanol](/img/structure/B13534378.png)
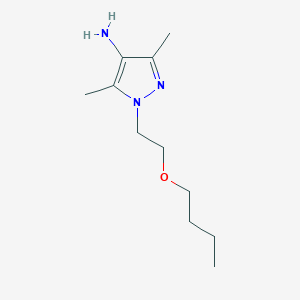

![4-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B13534407.png)
